molecular formula C21H18F8 B165927 1,1'-(2,2,3,3,4,4,5,5-Octafluorocyclopentane-1,1-diyl)bis(3,4-dimethylbenzene) CAS No. 136525-94-5

1,1'-(2,2,3,3,4,4,5,5-Octafluorocyclopentane-1,1-diyl)bis(3,4-dimethylbenzene)

Cat. No.: B165927
CAS No.: 136525-94-5
M. Wt: 422.4 g/mol
InChI Key: BXJQGPHTTGPOAK-UHFFFAOYSA-N
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Description

1,1’-(2,2,3,3,4,4,5,5-Octafluorocyclopentane-1,1-diyl)bis(3,4-dimethylbenzene) is a fluorinated organic compound characterized by its unique structure, which includes a cyclopentane ring substituted with eight fluorine atoms and two benzene rings each substituted with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(2,2,3,3,4,4,5,5-Octafluorocyclopentane-1,1-diyl)bis(3,4-dimethylbenzene) typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1,1’-(2,2,3,3,4,4,5,5-Octafluorocyclopentane-1,1-diyl)bis(3,4-dimethylbenzene) can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the cyclopentane ring can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The benzene rings can undergo oxidation to form quinones or reduction to form cyclohexane derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated derivatives, while oxidation and reduction can produce quinones or cyclohexane derivatives, respectively.

Scientific Research Applications

1,1’-(2,2,3,3,4,4,5,5-Octafluorocyclopentane-1,1-diyl)bis(3,4-dimethylbenzene) has several scientific research applications:

Mechanism of Action

The mechanism by which 1,1’-(2,2,3,3,4,4,5,5-Octafluorocyclopentane-1,1-diyl)bis(3,4-dimethylbenzene) exerts its effects depends on its application. In materials science, its fluorinated structure provides chemical resistance and thermal stability. In pharmaceuticals, the compound’s interaction with biological targets would involve binding to specific enzymes or receptors, potentially altering their activity or stability.

Comparison with Similar Compounds

Uniqueness: 1,1’-(2,2,3,3,4,4,5,5-Octafluorocyclopentane-1,1-diyl)bis(3,4-dimethylbenzene) is unique due to the combination of its highly fluorinated cyclopentane core and the presence of two dimethylbenzene groups. This structure imparts distinct chemical properties, such as high stability and resistance to degradation, making it valuable for specialized applications.

Properties

IUPAC Name

4-[1-(3,4-dimethylphenyl)-2,2,3,3,4,4,5,5-octafluorocyclopentyl]-1,2-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F8/c1-11-5-7-15(9-13(11)3)17(16-8-6-12(2)14(4)10-16)18(22,23)20(26,27)21(28,29)19(17,24)25/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXJQGPHTTGPOAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2(C(C(C(C2(F)F)(F)F)(F)F)(F)F)C3=CC(=C(C=C3)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80577063
Record name 1,1'-(2,2,3,3,4,4,5,5-Octafluorocyclopentane-1,1-diyl)bis(3,4-dimethylbenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80577063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136525-94-5
Record name 1,1'-(2,2,3,3,4,4,5,5-Octafluorocyclopentane-1,1-diyl)bis(3,4-dimethylbenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80577063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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